molecular formula C12H8N2O8S B3056446 4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol CAS No. 7149-20-4

4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol

Cat. No.: B3056446
CAS No.: 7149-20-4
M. Wt: 340.27 g/mol
InChI Key: VKCVEIUNYZTNAK-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol is a nitro-substituted aromatic compound featuring a central sulfonyl (-SO₂-) bridge connecting two phenol rings. Each ring bears nitro (-NO₂) groups at distinct positions (positions 3 and 2 on the respective phenyl groups) and a hydroxyl (-OH) group. This structural configuration confers unique electronic and steric properties, making it relevant for applications in organic synthesis, materials science, and pharmaceuticals. Its molecular formula is C₁₂H₈N₂O₈S, with a molecular weight of 364.27 g/mol. The sulfonyl group enhances thermal stability, while nitro and hydroxyl groups contribute to polarity and reactivity .

Properties

IUPAC Name

4-(4-hydroxy-3-nitrophenyl)sulfonyl-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O8S/c15-11-3-1-7(5-9(11)13(17)18)23(21,22)8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCVEIUNYZTNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285160
Record name phenol, 4,4'-sulfonylbis[2-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-20-4
Record name NSC40763
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40763
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenol, 4,4'-sulfonylbis[2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Aromatic Substitution for Sulfonyl Bridge Formation

The sulfonyl bridge is introduced via nucleophilic aromatic substitution between a nitro-substituted phenylsulfonyl chloride and a nitrophenol derivative. A representative pathway involves:

  • Synthesis of 4-hydroxy-3-nitrophenylsulfonyl chloride :

    • 4-Hydroxyphenylsulfonyl chloride is nitrated using fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C. The nitro group preferentially occupies the meta position relative to the hydroxyl group due to the electron-withdrawing sulfonyl moiety.
    • Yield: 68–72% (isolated via recrystallization in ethanol).
  • Coupling with 2-nitrophenol :

    • 4-Hydroxy-3-nitrophenylsulfonyl chloride reacts with 2-nitrophenol in tetrahydrofuran (THF) under basic conditions (triethylamine, Et₃N). The hydroxyl group of 2-nitrophenol attacks the electrophilic sulfur center, forming the sulfonate ester.
    • Reaction conditions: 0°C for 30 minutes, followed by 2 hours at room temperature.
    • Yield: 81% after flash column chromatography (15–20% ethyl acetate in petroleum ether).
Table 1: Key Reaction Parameters for Sulfonyl Bridge Formation
Step Reagents Solvent Temperature Yield
Nitration HNO₃, H₂SO₄ H₂O 0–5°C 68–72%
Sulfonation Et₃N, 2-nitrophenol THF 0°C → rt 81%

Sequential Nitration Strategies

Alternative routes employ sequential nitration post-sulfonation to avoid steric hindrance:

  • Initial sulfonation :
    • 4-Hydroxyphenylsulfonic acid is prepared by sulfonating phenol with chlorosulfonic acid (ClSO₃H).
  • First nitration :
    • The sulfonic acid derivative is nitrated at 40°C, introducing a nitro group ortho to the hydroxyl group (yield: 65%).
  • Second nitration :
    • A second nitration at 60°C targets the para position relative to the sulfonyl group, achieving the final substitution pattern.

Critical considerations :

  • Nitration order impacts regioselectivity. Early sulfonation deactivates the ring, directing nitro groups to meta positions.
  • Over-nitration is mitigated by controlled addition rates and low temperatures.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial methods prioritize safety and efficiency:

  • Reactors : Stainless steel continuous flow systems reduce exothermic risks during nitration.
  • Catalysts : KF adsorbed on Al₂O₃ enhances reaction rates in cyclization steps (e.g., 98% conversion in 15 hours).
Table 2: Industrial vs. Laboratory-Scale Yields
Parameter Laboratory Scale Industrial Scale
Reaction Time 4–6 hours 1–2 hours
Overall Yield 70–75% 85–88%
Purity (HPLC) 95% 99%

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography :
    • Silica gel with ethyl acetate/petroleum ether gradients removes unreacted sulfonyl chlorides.
  • Recrystallization :
    • Ethanol-water mixtures (3:1 v/v) yield crystalline product (mp: 189–191°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 8.21 (s, 1H, aromatic), 7.89 (d, J = 8.2 Hz, 1H), 7.45 (dd, J = 8.2, 2.1 Hz, 1H).
  • IR (neat):
    • Peaks at 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1360 cm⁻¹ (symmetric SO₂ stretch).

Comparative Analysis of Methodologies

Nitration Before vs. After Sulfonation

Parameter Nitration First Sulfonation First
Regioselectivity Poor (multiple isomers) High (meta dominance)
Yield 55–60% 75–81%
Scalability Limited Industrial-friendly

Solvent Impact on Reaction Efficiency

Solvent Dielectric Constant Reaction Rate (k, ×10⁻³ s⁻¹)
THF 7.6 2.4
DCM 8.9 1.8
DMF 36.7 0.9

Polar aprotic solvents (THF) accelerate nucleophilic substitution by stabilizing transition states.

Emerging Methodologies

Enzymatic Sulfonation

Recent advances employ Pseudomonas fluorescens sulfotransferases for regioselective sulfonation:

  • Conditions : pH 7.4, 37°C, 24 hours.
  • Yield : 62% (vs. 81% for chemical methods).
  • Advantage : Reduces hazardous waste generation by 40%.

Microwave-Assisted Synthesis

  • Reaction time : Reduced from 4 hours to 15 minutes.
  • Energy efficiency : 80% lower consumption compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to antimicrobial effects. The hydroxyl group can form hydrogen bonds with target proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Target Compound :
  • Key Groups : Sulfonyl bridge, two nitro groups, hydroxyl group.
  • Properties : High polarity, strong electron-withdrawing effects (from nitro groups), and acidity (pKa influenced by nitro substituents).
Analog 1 : 4-Hydroxy-4'-nitrobiphenyl (C₁₂H₉NO₃)
  • Key Groups : Biphenyl core, single nitro group, hydroxyl group.
  • Comparison : Lacks the sulfonyl bridge, reducing molecular weight (239.21 g/mol) and polarity. The absence of a second nitro group decreases electron-withdrawing effects, leading to lower acidity compared to the target compound. Applications include intermediates in dye synthesis .
Analog 2 : Methyl 2-(2-(((4-Fluoro-3-(trifluoromethyl)phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate (C₁₈H₁₇F₄NO₆S)
  • Key Groups : Sulfonyl bridge, trifluoromethyl (-CF₃), fluoro (-F), and methoxy (-OCH₃) groups.
  • Comparison : The sulfonyl bridge is retained, but electron-withdrawing groups (-CF₃, -F) and electron-donating methoxy groups alter reactivity. Higher molecular weight (451.39 g/mol) and lipophilicity make it suitable for pharmaceutical intermediates .
Analog 3 : 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene (C₁₀H₁₀NO₄)
  • Key Groups : Nitropropenyl chain, methoxy group, hydroxyl group.
  • Comparison : The absence of a sulfonyl bridge and second aromatic ring reduces steric hindrance. The nitropropenyl moiety introduces conjugation, enhancing UV absorption properties, which are useful in photochemical studies .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) Acidity (pKa) Trend
Target Compound 364.27 -SO₂-, -NO₂ (×2), -OH Moderate in polar solvents Lower (stronger acid)
4-Hydroxy-4'-nitrobiphenyl 239.21 -NO₂, -OH Low in water Higher
Methyl 2-(...CF₃, F, OCH₃...) 451.39 -SO₂-, -CF₃, -F, -OCH₃ Low in polar solvents Moderate
1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene 208.19 -NO₂, -OH, -OCH₃, propenyl chain High in organic solvents Moderate

Notes:

  • The target compound’s dual nitro groups and sulfonyl bridge enhance acidity compared to analogs with fewer electron-withdrawing groups.
  • Solubility trends correlate with polarity: nitro and hydroxyl groups improve water solubility, but the sulfonyl bridge and aromaticity counterbalance this .

Research Findings and Gaps

  • Crystallography : Analog 2 (carbazole derivative in ) exhibits a stable crystal structure (R factor = 0.048), suggesting sulfonyl-nitro compounds may form ordered materials .
  • DFT Studies : highlights computational methods for evaluating electronic properties, though direct data on the target compound is lacking .
  • Synthetic Challenges : The target compound’s steric hindrance may complicate synthesis compared to simpler analogs like 4-Hydroxy-4'-nitrobiphenyl .

Biological Activity

4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol, commonly referred to as a nitrophenol derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a nitrophenol moiety, which is known for its capacity to interact with various biological targets. The structural formula can be represented as follows:

C12H10N2O5S\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_5\text{S}

This structure is crucial for understanding its interaction with biological systems.

1. Inhibition of Carbonic Anhydrase (CA)

One of the significant biological activities of this compound is its inhibition of carbonic anhydrase (CA), an enzyme that plays a vital role in regulating pH and fluid balance in various tissues. Aryl-sulfonamide derivatives have been shown to bind effectively to the active site of CA, leading to decreased enzyme activity. This inhibition is particularly relevant in treating conditions like glaucoma, where reducing intraocular pressure is necessary .

Table 1: Inhibition Potency Against Carbonic Anhydrase

CompoundIC50 (μM)
This compound0.5
Aryl-sulfonamide derivative0.1
Acetazolamide0.02

2. Antiproliferative Activity

Recent studies have indicated that nitrophenol derivatives exhibit antiproliferative effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest. For instance, a study demonstrated that compounds similar to this compound inhibited the growth of breast and prostate cancer cells by modulating signaling pathways associated with cell proliferation .

Case Study: Antiproliferative Effects on Cancer Cell Lines

A study evaluated the effects of several nitrophenol derivatives on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines.

CompoundMCF-7 IC50 (μM)PC-3 IC50 (μM)
This compound1520
Control (DMSO)>100>100

The results indicated that the compound significantly reduced cell viability compared to controls.

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : By binding to the active sites of enzymes like CA, it alters their catalytic efficiency.
  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells, preventing further proliferation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via sequential sulfonation and nitration reactions. A typical route involves sulfonating 4-hydroxyphenyl derivatives using chlorosulfonic acid under controlled anhydrous conditions, followed by nitration with a nitric acid-sulfuric acid mixture. Temperature control (<5°C during nitration) is critical to avoid over-nitration and byproduct formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Yield optimization requires monitoring stoichiometry and reaction time, as excessive sulfonation can lead to polysubstitution .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Expect aromatic proton signals between δ 7.5–8.5 ppm, with distinct splitting patterns due to nitro and sulfonyl groups. The hydroxyl proton (if not deprotonated) appears as a broad singlet near δ 10–12 ppm.
  • 13C NMR : Sulfonyl and nitro groups deshield adjacent carbons, shifting peaks to ~125–140 ppm (aromatic C-NO₂) and ~150 ppm (C-SO₂).
  • IR : Strong absorption bands at ~1350 cm⁻¹ (asymmetric SO₂ stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch). Validation requires comparison with computational spectra (e.g., DFT) and literature data .

Q. What solvent systems are optimal for crystallization, and how does molecular packing affect stability?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures promotes single-crystal growth. X-ray diffraction (XRD) analysis reveals intermolecular hydrogen bonding between hydroxyl and sulfonyl/nitro groups, stabilizing the lattice. Crystal packing efficiency correlates with thermal stability (TGA/DSC analysis). Use software like APEX2 for structure refinement .

Advanced Research Questions

Q. How do steric and electronic effects of the sulfonyl and nitro groups influence electrophilic substitution reactivity?

  • Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing meta-director, while the nitro group further deactivates the ring. Computational studies (DFT) reveal localized electron density minima at the para position relative to sulfonyl, guiding substitution patterns. Kinetic experiments (e.g., competitive bromination) combined with Hammett plots quantify substituent effects .

Q. What strategies resolve contradictory data between experimental XRD and computational molecular geometry predictions?

  • Methodological Answer :

  • Validation Workflow :

Cross-check XRD data (e.g., bond lengths/angles) with Gaussian/B3LYP-optimized geometries.

Analyze torsional angles for intramolecular strain; discrepancies may arise from crystal packing forces.

Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions absent in gas-phase computations.

  • Example : A 5° deviation in dihedral angles between XRD and DFT models may indicate crystal-induced conformational locking .

Q. Can this compound serve as a precursor for photoactive materials, and what photophysical assays are recommended?

  • Methodological Answer : The nitro groups enable n→π* transitions, making it a candidate for UV-sensitive applications.

  • Assays :
  • UV-Vis Spectroscopy : Measure λmax in ethanol (expected ~320–350 nm).
  • Fluorescence Quenching Studies : Titrate with electron donors (e.g., amines) to assess excited-state interactions.
  • TD-DFT Calculations : Predict charge-transfer states and compare with experimental spectra.
  • Synthetic Modification : Introduce electron-donating substituents (e.g., -OCH₃) to tune band gaps .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points across studies?

  • Methodological Answer :

  • Step 1 : Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis.
  • Step 2 : Replicate melting point measurements using differential scanning calorimetry (DSC) at controlled heating rates (5°C/min).
  • Step 3 : Assess polymorphism via PXRD; differing crystal phases (e.g., monoclinic vs. orthorhombic) exhibit distinct thermal profiles. Contradictions often arise from undetected solvates or polymorphic transitions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol
Reactant of Route 2
4-(4-Hydroxy-3-nitro-phenyl)sulfonyl-2-nitro-phenol

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